

Application Notes and Protocols for Srpkin-1 in Retinal Angiogenesis Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pathological retinal angiogenesis is a hallmark of several debilitating ocular diseases, including wet age-related macular degeneration (AMD) and diabetic retinopathy. A key driver of this process is the vascular endothelial growth factor A (VEGF-A). Alternative splicing of VEGF-A pre-mRNA results in the production of various isoforms, with VEGF-A165a being a potent pro-angiogenic factor and VEGF-A165b exhibiting anti-angiogenic properties. The serine/arginine-rich protein kinase 1 (SRPK1) plays a crucial role in regulating this splicing event. SRPK1 phosphorylates serine/arginine-rich splicing factor 1 (SRSF1), promoting the selection of the proximal splice site in exon 8 of the VEGF-A pre-mRNA, leading to the production of the pro-angiogenic VEGF-A165a isoform.

Srpkin-1 (**SRPKIN-1**) is a potent and irreversible covalent inhibitor of SRPK1 and SRPK2.[1][2] By inhibiting SRPK1, **Srpkin-1** prevents the phosphorylation of SRSF1, leading to a shift in VEGF-A splicing towards the distal splice site and favoring the production of the antiangiogenic VEGF-A165b isoform.[2] This mechanism makes **Srpkin-1** a promising therapeutic agent for diseases characterized by excessive retinal neovascularization. These application notes provide detailed protocols for utilizing **Srpkin-1** in both in vivo and in vitro models of retinal angiogenesis.

Data Presentation



Table 1: In Vitro Efficacy of SRPK Inhibitors

Inhibitor	Cell Line	Assay	Concentrati on	Effect	Reference
SRPKIN-1	HeLa	VEGF-A Splicing	100 nM	Complete switch from VEGF-A165a to VEGF- A165b mRNA	[2]
SRPKIN-1	HeLa	VEGF-A165b Protein	200 nM	Significant elevation of VEGF-A165b protein levels	[2]
SRPIN340	HeLa	VEGF-A Splicing	10 μΜ	Little effect on VEGF-A isoform switch	[2]
SPHINX31	RPE	SRSF1 Nuclear Localization	3 μΜ	Reduced nuclear to cytoplasmic ratio of SRSF1 in high glucose	[3]

Table 2: In Vivo Efficacy of SRPK Inhibitors in Laser-Induced Choroidal Neovascularization (CNV) Mouse Model



Inhibitor	Administrat ion	Dosage	Treatment Schedule	Reduction in CNV Area	Reference
SRPKIN-1	Intravitreal	Dose- dependent	Not specified	Significant suppression	[2][4]
SRPIN340	Intravitreal	10 ng (5 ng/ μL, 2 μL)	Day 0 and Day 7 post- laser	Significant reduction	[5]
SPHINX	Intravitreal	10 ng (5 ng/ μL, 2 μL)	Day 0 and Day 7 post- laser	Significant reduction	[5]
SRPIN340	Topical (eye drops)	10 μg/mL (10 μL)	Twice daily for 14 days	Significant inhibition	[5]
SPHINX	Topical (eye drops)	10 μg/mL (10 μL)	Twice daily for 14 days	Significant inhibition	[5]

Signaling Pathway

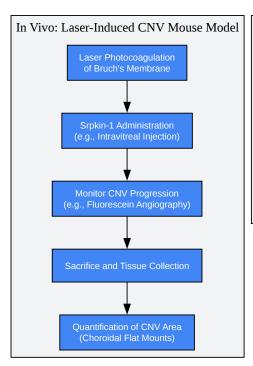


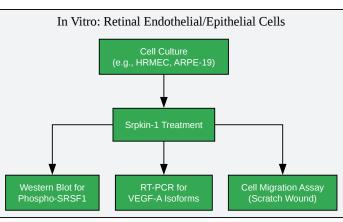
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Caption: **Srpkin-1** signaling pathway in retinal angiogenesis.

Experimental Workflow







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Caption: Experimental workflow for Srpkin-1 studies.

Experimental Protocols In Vivo Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model mimics the neovascularization characteristic of wet AMD.

Materials:

C57BL/6J mice (8-12 weeks old)



- Anesthetic (e.g., ketamine/xylazine cocktail)
- Topical anesthetic (e.g., proparacaine hydrochloride)
- Pupil dilator (e.g., 1% tropicamide)
- Argon or diode laser photocoagulator
- Slit lamp delivery system with a coverslip as a contact lens
- Srpkin-1 solution in a sterile vehicle (e.g., PBS or DMSO)
- 33-gauge or smaller needles for intravitreal injection
- · Fluorescein sodium for angiography
- Isolectin B4 for staining choroidal flat mounts

Procedure:

- Anesthetize the mouse and dilate the pupil of the eye to be treated.
- Apply a topical anesthetic to the cornea.
- Position the mouse at the slit lamp and use a coverslip with coupling gel as a contact lens.
- Deliver 3-4 laser burns (e.g., 532 nm, 200 mW, 100 ms duration, 75 μm spot size) around the optic nerve, avoiding major retinal vessels. A small bubble formation indicates the rupture of Bruch's membrane.[6][7]
- **Srpkin-1** Administration (Intravitreal Injection): Immediately after laser treatment (Day 0) and again on Day 7, perform an intravitreal injection.[5]
 - Under a dissecting microscope, use a 33-gauge needle to puncture the sclera about 1-2 mm behind the limbus.
 - Inject 1-2 μL of Srpkin-1 solution (e.g., 5 ng/μL for a total of 5-10 ng) into the vitreous cavity.[5][8]



- · Monitoring and Quantification:
 - Perform fluorescein angiography on days 7 and 14 to visualize leakage from the CNV lesions.[6]
 - On day 14, euthanize the mice and enucleate the eyes.
 - Dissect the choroid and prepare flat mounts.
 - Stain with a fluorescently labeled endothelial cell marker, such as isolectin B4.
 - Image the flat mounts using a confocal microscope and quantify the area of neovascularization using image analysis software (e.g., ImageJ).[5][9]

In Vitro Assay: Western Blot for Phospho-SRSF1

This assay determines the effect of **Srpkin-1** on the phosphorylation of its direct target, SRSF1.

Materials:

- Human retinal pigment epithelial cells (ARPE-19) or human retinal microvascular endothelial cells (HRMEC)
- Cell culture medium and supplements
- Srpkin-1
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies:



- Anti-phospho-SRSF1 (pSR) antibody
- Anti-SRSF1 antibody[1][10][11][12]
- Anti-β-actin or GAPDH antibody (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Plate ARPE-19 or HRMEC cells and grow to 80-90% confluency.
- Treat the cells with varying concentrations of Srpkin-1 (e.g., 10 nM 1 μM) for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-SRSF1 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with anti-SRSF1 and a loading control antibody to normalize the results.

In Vitro Assay: RT-PCR for VEGF-A Isoforms



This protocol quantifies the relative mRNA levels of the pro-angiogenic VEGF-A165a and anti-angiogenic VEGF-A165b isoforms.

Materials:

- Treated cells from the Western blot protocol
- RNA extraction kit (e.g., TRIzol or column-based kit)
- Reverse transcription kit
- PCR primers specific for VEGF-A165a and VEGF-A165b
- qPCR master mix with SYBR Green or TagMan probes
- Real-time PCR system

Procedure:

- Extract total RNA from the **Srpkin-1** treated and control cells.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform real-time PCR using primers that specifically amplify either the VEGF-A165a or VEGF-A165b isoform.
- Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
- Analyze the data using the ΔΔCt method to determine the relative expression of each isoform.

In Vitro Assay: Scratch Wound Healing Assay for Cell Migration

This assay assesses the effect of **Srpkin-1** on the migratory capacity of retinal endothelial cells.

Materials:



- Human retinal microvascular endothelial cells (HRMEC)[13][14]
- Endothelial cell growth medium
- Srpkin-1
- Culture plates (e.g., 24-well plates)
- Pipette tip (p200 or p1000)
- Microscope with a camera

Procedure:

- Plate HRMECs in a 24-well plate and grow them to a confluent monolayer.
- Create a "scratch" in the monolayer using a sterile pipette tip.[15][16]
- Wash the cells gently with PBS to remove detached cells.
- Replace the medium with fresh medium containing different concentrations of Srpkin-1 or a vehicle control.
- Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 24-48 hours.
- Measure the width of the scratch at different points for each condition and time point.
- Calculate the percentage of wound closure over time to quantify cell migration.

Conclusion

Srpkin-1 is a valuable tool for studying the role of VEGF-A splicing in retinal angiogenesis. The protocols outlined in these application notes provide a framework for investigating the efficacy of **Srpkin-1** in both in vivo and in vitro models. By modulating the balance of VEGF-A isoforms, **Srpkin-1** holds significant potential as a therapeutic strategy for neovascular retinal diseases.



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